3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
Description
3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, three methyl groups, a morpholine ring, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C15H23BrN2O3S |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
3-bromo-2,4,6-trimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H23BrN2O3S/c1-11-10-12(2)15(13(3)14(11)16)22(19,20)17-4-5-18-6-8-21-9-7-18/h10,17H,4-9H2,1-3H3 |
InChI Key |
ULWYQYAOTMDDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NCCN2CCOCC2)C)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 2,4,6-trimethylbenzenesulfonamide using bromine in the presence of a catalyst. The resulting intermediate is then reacted with 2-(4-morpholinyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic solutions are used to facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The bromine atom and morpholine ring may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2,4,6-trimethylaniline
- 2,4,6-trimethylbenzenesulfonamide
- N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
Uniqueness
3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, multiple methyl groups, and the morpholine ring distinguishes it from other similar compounds, providing unique properties for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
